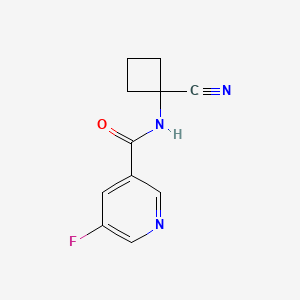
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide, also known as CCT245737, is a small molecule inhibitor that targets the checkpoint kinase 1 (Chk1) enzyme. Chk1 is a key regulator of the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.
作用機序
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide works by inhibiting Chk1, a key regulator of the DNA damage response pathway. Chk1 is activated in response to DNA damage, and its inhibition prevents the cell from repairing the damage, leading to cell death. N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide has been shown to selectively target Chk1, and its inhibition results in the accumulation of DNA damage and the activation of cell death pathways.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. Its inhibition of Chk1 results in the accumulation of DNA damage, which leads to cell death. In addition, N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. However, N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide has also been shown to have some off-target effects, which may limit its use in certain settings.
実験室実験の利点と制限
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide has several advantages for use in lab experiments. Its synthesis has been optimized to achieve high yields and purity, making it suitable for use in scientific research. In addition, its ability to selectively target Chk1 makes it a valuable tool for studying the DNA damage response pathway. However, N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide also has some limitations for lab experiments. Its off-target effects may complicate the interpretation of results, and its use in certain settings may require careful consideration of its potential side effects.
将来の方向性
There are several future directions for the study of N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide. One area of interest is the development of combination therapies that include N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide and other DNA-damaging agents. In addition, there is ongoing research to identify biomarkers that can predict response to N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide, which may help to identify patients who are most likely to benefit from this treatment. Finally, there is interest in the development of next-generation Chk1 inhibitors that may have improved efficacy and fewer off-target effects than N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide.
合成法
The synthesis of N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide involves several steps, including the reaction of 5-fluoro-3-pyridinecarboxylic acid with 1-cyanocyclobutane-1-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 3-amino-5-methyl-1H-pyrazole to form the final product. The synthesis of N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide has been extensively studied in preclinical models of cancer, and has shown promising results as a potential cancer therapy. Its ability to sensitize cancer cells to DNA-damaging agents has been demonstrated in several studies, and it has also been shown to inhibit tumor growth in vivo. In addition, N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer types, including lung, breast, and ovarian cancer.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-9-4-8(5-14-6-9)10(16)15-11(7-13)2-1-3-11/h4-6H,1-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALCBAQNSQYSMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

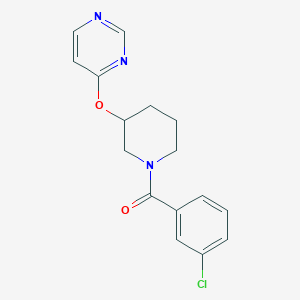
![Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate](/img/structure/B2955211.png)
![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2955212.png)

![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone](/img/structure/B2955216.png)
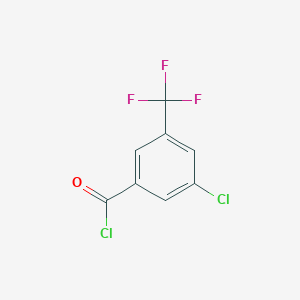

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2955221.png)
![4H,6H,7H-thieno[3,2-c]pyran-4,6-dione](/img/structure/B2955222.png)
![1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2955223.png)
![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2955227.png)
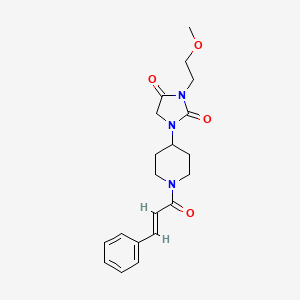
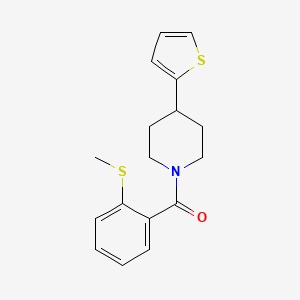
![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2955232.png)